Cas no 848324-33-4 (2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide)
2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
- 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
- 2-AMino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid aMide
- DTXSID90656232
- SCHEMBL3452996
- YIB32433
- NXXFLPNSJIRRSJ-UHFFFAOYSA-N
- MFCD12087875
- E84557
- 848324-33-4
- 2-amino-4H,5H,7H-thieno[2,3-c]pyran-3-carboxamide
- AKOS005073426
- KD-0751
- DB-134505
- 2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
-
- MDL: MFCD12087875
- Inchi: 1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
- InChI Key: NXXFLPNSJIRRSJ-UHFFFAOYSA-N
- SMILES: S1C(=C(C(N)=O)C2=C1COCC2)N
Computed Properties
- Exact Mass: 198.04629874g/mol
- Monoisotopic Mass: 198.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 107Ų
2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A597595-100mg |
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide |
848324-33-4 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A597595-500mg |
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide |
848324-33-4 | 500mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A597595-1g |
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide |
848324-33-4 | 1g |
$ 340.00 | 2022-06-08 | ||
| Alichem | A119001201-5g |
2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide |
848324-33-4 | 95% | 5g |
$805.98 | 2023-08-31 | |
| abcr | AB270139-500 mg |
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; . |
848324-33-4 | 95% | 500mg |
€215.40 | 2023-04-26 | |
| abcr | AB270139-1 g |
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; . |
848324-33-4 | 95% | 1g |
€315.00 | 2023-04-26 | |
| abcr | AB270139-5 g |
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; . |
848324-33-4 | 95% | 5g |
€1268.40 | 2023-04-26 | |
| eNovation Chemicals LLC | Y1215939-1g |
2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide |
848324-33-4 | 95% | 1g |
$500 | 2024-06-03 | |
| AK Scientific | 0535AF-250mg |
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide |
848324-33-4 | 95% | 250mg |
$245 | 2023-09-16 | |
| AK Scientific | 0535AF-1g |
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide |
848324-33-4 | 95% | 1g |
$543 | 2023-09-16 |
2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Suppliers
2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
Introduction to 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4)
2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its distinct structural features, including a thienopyran core and an amide functional group. The combination of these structural elements endows the compound with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide consists of a five-membered thiophene ring fused with a six-membered pyran ring, forming a thienopyran scaffold. The presence of the amide group at the C-3 position further enhances its reactivity and potential for forming hydrogen bonds. This structural arrangement not only contributes to the compound's stability but also influences its pharmacological properties.
Recent studies have highlighted the potential of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases. This inhibition can lead to reduced cell proliferation and inflammation, making it a promising candidate for drug development.
In addition to its enzymatic inhibition properties, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various biological models. This makes it a potential therapeutic option for conditions such as rheumatoid arthritis and other autoimmune disorders.
The pharmacokinetic properties of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is crucial for its effectiveness as an oral medication. Furthermore, its stability in physiological conditions ensures that it remains active over extended periods.
In preclinical studies, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide has demonstrated low toxicity and high selectivity towards its target enzymes. These properties are essential for minimizing side effects and ensuring patient safety during clinical trials. The compound's safety profile has been further validated through extensive toxicity studies in animal models.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacodynamic effects. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in specific disease indications.
The synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide involves a series of well-defined chemical reactions that can be optimized for large-scale production. The synthetic route typically starts with the formation of the thienopyran core through a multistep process involving cyclization reactions and functional group modifications. The final step involves the introduction of the amide group at the C-3 position through amidation reactions.
In conclusion, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, highlighting its significance in modern medicinal chemistry.
848324-33-4 (2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide) Related Products
- 438611-43-9(Methyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate)
- 849660-51-1(5H-Thieno[2,3-c]pyran-3-carboxamide, 2-(acetylamino)-4,7-dihydro-)
- 923010-75-7(2-Amino-4,7-dihydro-5H-thieno2,3-cpyran-3-carboxylic acid)
- 893387-73-0((2-Amino-4,7-dihydro-5H-thieno2,3-cpyran-3-yl)-(phenyl)methanone)
- 350996-89-3(2-Amino-4-ethyl-5-methylthiophene-3-carboxamide)
- 910472-78-5(Isopropyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate)
- 117642-16-7(ethyl 2-amino-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate)
- 848324-29-8(THIENO[2,3-C]FURAN-3-CARBOXAMIDE, 2-AMINO-4,6-DIHYDRO-4-METHYL-)
- 243968-07-2(11-oxa-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),5-trien-3-one)
- 438531-05-6(Ethyl 5-Amino-4-carbamoyl-3-methylthiophene-2-carboxylate)